molecular formula C15H18ClNO5 B14611536 Diethyl N-(4-chlorobenzoyl)-L-aspartate CAS No. 59399-97-2

Diethyl N-(4-chlorobenzoyl)-L-aspartate

Cat. No.: B14611536
CAS No.: 59399-97-2
M. Wt: 327.76 g/mol
InChI Key: GALOGVJUEMGPSF-LBPRGKRZSA-N
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Description

Diethyl N-(4-chlorobenzoyl)-L-aspartate is an esterified derivative of L-aspartic acid, modified with a 4-chlorobenzoyl group and ethyl ester moieties. This compound belongs to a class of acylated amino acid derivatives, which are often investigated for their biochemical and pharmacological properties.

Key structural features:

  • Core structure: L-aspartate backbone.
  • Modifications:
    • N-acylation: 4-chlorobenzoyl group.
    • Esterification: Ethyl esters at the α- and β-carboxyl groups.

Synthesis routes typically involve amide coupling between activated 4-chlorobenzoic acid derivatives and L-aspartate diesters, followed by purification via chromatography .

Properties

CAS No.

59399-97-2

Molecular Formula

C15H18ClNO5

Molecular Weight

327.76 g/mol

IUPAC Name

diethyl (2S)-2-[(4-chlorobenzoyl)amino]butanedioate

InChI

InChI=1S/C15H18ClNO5/c1-3-21-13(18)9-12(15(20)22-4-2)17-14(19)10-5-7-11(16)8-6-10/h5-8,12H,3-4,9H2,1-2H3,(H,17,19)/t12-/m0/s1

InChI Key

GALOGVJUEMGPSF-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl N-(4-chlorobenzoyl)-L-aspartate typically involves the reaction of diethyl L-aspartate with 4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

Diethyl N-(4-chlorobenzoyl)-L-aspartate can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

    Substitution: The chlorine atom on the benzoyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: this compound can yield 4-chlorobenzoic acid and L-aspartic acid.

    Substitution: Substituted benzoyl derivatives.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Diethyl N-(4-chlorobenzoyl)-L-aspartate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Diethyl N-(4-chlorobenzoyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl vs. Dimethyl Ester Analogs

Dimethyl (2-chlorobenzoyl)-L-aspartate () shares the same L-aspartate backbone and chlorobenzoyl group but differs in ester substituents (methyl vs. ethyl) and chloro-substituent position (2- vs. 4-chlorobenzoyl).

Property Diethyl N-(4-chlorobenzoyl)-L-aspartate (Inferred) Dimethyl (2-chlorobenzoyl)-L-aspartate
Ester groups Ethyl Methyl
Chloro position Para (4-chloro) Ortho (2-chloro)
Synthesis yield Not reported 80%
Biological activity Not reported Non-metabolite agonist (proposed)

Key differences :

  • Ester hydrophobicity : Ethyl esters increase lipophilicity compared to methyl, which may influence pharmacokinetics .
N-(4-Chlorobenzoyl)-L-Aspartate vs. N-(4-Chlorobenzoyl)-L-Tyrosyl Derivatives

lists N-(4-chlorobenzoyl)-L-tyrosyl derivatives with alkyl or aminoethyl modifications (e.g., O-methyl, O-propyl). These compounds feature tyrosine instead of aspartate as the amino acid backbone.

Property This compound N-(4-Chlorobenzoyl)-O-methyl-L-tyrosyl-L-phenylalanol
Amino acid backbone L-aspartate L-tyrosine
Functional groups Ethyl esters, chlorobenzoyl O-methyltyrosine, phenylalanol
Potential targets Enzymes (e.g., transcarbamylases) Peptidases or receptor-binding sites

Key differences :

  • Backbone reactivity: Aspartate’s carboxyl groups may engage in ionic interactions, while tyrosine’s phenolic hydroxyl group enables hydrogen bonding.
  • Biological roles : Tyrosine derivatives are often explored for peptide-based therapeutics, whereas aspartate derivatives may target nucleotide biosynthesis pathways .
Comparison with N-(Phosphonacetyl)-L-Aspartate (PALA)

PALA (–12) is a transition-state analog inhibitor of aspartate transcarbamylase (ATCase), a key enzyme in pyrimidine biosynthesis. Unlike this compound, PALA replaces the chlorobenzoyl group with a phosphonacetyl moiety.

Property This compound PALA
Functional group 4-Chlorobenzoyl Phosphonacetyl
Biological target Not reported ATCase (Ki = 2.7 nM)
Antitumor activity Not reported Yes (e.g., B16 melanoma, Lewis lung carcinoma)
Clinical use None reported Phase II trials (limited efficacy alone; used in combinations)

Mechanistic contrast :

  • PALA inhibits de novo pyrimidine biosynthesis, leading to cytotoxicity in rapidly dividing cells .
  • This compound’s mechanism remains uncharacterized but may differ due to its lack of phosphonate group.

Data Tables

Table 1: Structural Comparison of Aspartate Derivatives
Compound Substituent Amino Acid Ester Groups Key References
This compound 4-Chlorobenzoyl L-aspartate Ethyl
Dimethyl (2-chlorobenzoyl)-L-aspartate 2-Chlorobenzoyl L-aspartate Methyl
PALA Phosphonacetyl L-aspartate None
Table 2: Antitumor Activity of PALA vs. Other Compounds
Compound Tumor Model Efficacy (% survival increase) Clinical Status References
PALA B16 melanoma 77–86% Phase II (combination)
PALA + 5-Fluorouracil Murine breast tumors 67–74% regression Preclinical
This compound Not tested N/A N/A N/A

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